molecular formula C11H12O2 B8731835 2-Methylene-4-phenylbutyric acid

2-Methylene-4-phenylbutyric acid

Cat. No.: B8731835
M. Wt: 176.21 g/mol
InChI Key: USANCVVZOHSATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylene-4-phenylbutyric acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-methylidene-4-phenylbutanoic acid

InChI

InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13)

InChI Key

USANCVVZOHSATA-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-phenylethylmalonic acid (1.8 g), 40% aqueous dimethylamine (1.08 ml, 1 eq) and 37% aqueous formaldehyde (0.64 ml, 1 eq) in water (10 ml) was stirred at room temperature overnight. After cooling at 0° C. the solid was filtered off, washed with water and dried. The white solid was heated at 170° C. for 10 minutes and cooled to room temperature. The resulting gum was dissolved in ethyl acetate (20 ml), washed with 10% potassium hydrogen sulphate solution (10 ml), water (2×10 ml), saturated brine (10 ml), dried (MgSO4) and evaporated to give crude 2-methylene4-phenylbutanoic acid. δH (CDCl3) 2.55-2.90 (4 H, m, 2×CH2), 5.65, 6.85 (2 H, 2×s, ##STR8## 7.25 (5 H, m, Ph). The solid was dissolved in thioacetic acid (1 ml) and heated at 100° C. for 1 hour. After evaporation the gum was dissolved in ethyl acetate (10 ml) and extracted with saturated sodium hydrogen carbonate solution (2×10 ml). The combined extracts were washed with ethyl acetate (2×10 ml) and acidified with 10% potassium hydrogen sulphate solution (pH 3). The aqueous layer was extracted with ethyl acetate (2×10 ml) and the combined extracts washed with water (2×10 ml), dried (MgSO4) and evaporated to yield the title compound as a yellow oil (0.52 g, 24%); δH (CDCl3) 2.00 (2 H, m, CH2), 2.71 (3 H, m, CH2, CH), 3.14 (2 H, m, CH2), 7.24 (5 H, m, Ph). EIMS M+ 252 DCIMS MNH4+ 270.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
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Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-phenyl-2-methylenebutyric acid, ethyl ester (10 g, 49 mmole) was dissolved in 100 mL of absolute ethanol, Potassium hydroxide (3.32 g, 85%, 50 mmole) was added to the solution and the solution stirred overnight at room temperature. After 18 hours, all of the ester was hydolyzed. The solvent was removed under reduced pressure and the syrup dissolved in water. Enough concentrated HCl was added to acidify the solution (pH>3) and the product was extracted with ether (3×50 mL). The solution was dried over MgSO4, filtered and the solvent removed under reduced pressure. Recovered 8.6 g of product (97% yield).
Name
4-phenyl-2-methylenebutyric acid, ethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

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